![molecular formula C14H29NO5Si B12537074 N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 820252-08-2](/img/structure/B12537074.png)
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a chemical compound known for its unique structure and properties. It contains both epoxy and silane functional groups, making it highly versatile in various chemical reactions and applications. The compound is often used in the synthesis of advanced materials due to its ability to form strong covalent bonds with a variety of substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of an amine with an epoxide and a silane compound. One common method includes the reaction of 3-aminopropyltrimethoxysilane with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 50°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Hydrolysis and Condensation: The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases
Solvents: Toluene, dichloromethane, ethanol
Conditions: Mild temperatures (0°C to 50°C), neutral to basic pH
Major Products
Epoxide Adducts: Formed through ring-opening reactions
Siloxane Polymers: Formed through hydrolysis and condensation of the silane group
Applications De Recherche Scientifique
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and advanced materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in coatings, adhesives, and sealants for improved adhesion and durability.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its epoxy and silane groups. The epoxy groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane networks. These reactions enable the compound to act as a versatile crosslinking agent, enhancing the mechanical and chemical properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Glycidoxypropyltrimethoxysilane: Similar structure but lacks the secondary amine group.
N,N-Bis[2-(oxiran-2-yl)ethyl]amine: Similar structure but lacks the silane group.
Uniqueness
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both epoxy and silane functional groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that possess only one type of functional group.
Propriétés
Numéro CAS |
820252-08-2 |
|---|---|
Formule moléculaire |
C14H29NO5Si |
Poids moléculaire |
319.47 g/mol |
Nom IUPAC |
N,N-bis[2-(oxiran-2-yl)ethyl]-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3 |
Clé InChI |
QLBZDPQWUSWPDR-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


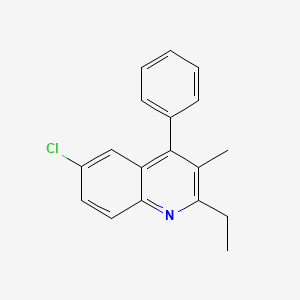
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
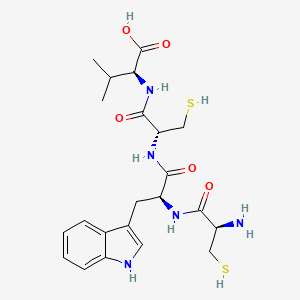
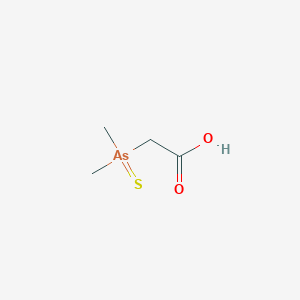
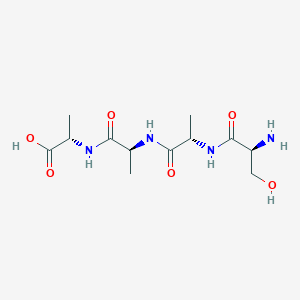

![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
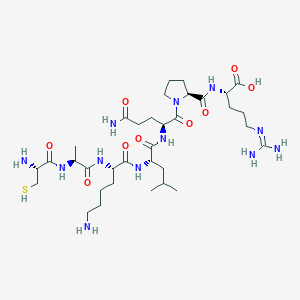
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)

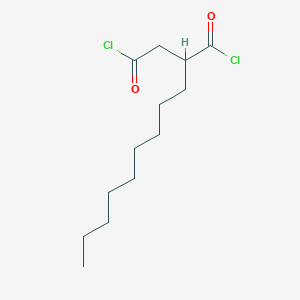
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
